

An In-Depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 17

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 17*
Cat. No.: *B15136887*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive preliminary investigation into "**E3 Ligase Ligand-linker Conjugate 17**," a designation that refers to at least two distinct chemical entities utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This guide will delineate the technical specifications, experimental applications, and underlying biological principles for both a von Hippel-Lindau (VHL) E3 ligase-recruiting conjugate and a Cereblon (CRBN) E3 ligase-recruiting conjugate, both of which have been identified under this nomenclature.

Part 1: VHL Ligand-Linker Conjugate 17 in the Context of Androgen Receptor Degradation

VHL Ligand-Linker Conjugate 17 is a key intermediate for the synthesis of PROTACs that recruit the VHL E3 ubiquitin ligase. A notable application of this conjugate is in the creation of ARD-266, a highly potent degrader of the Androgen Receptor (AR), a critical therapeutic target in prostate cancer.^{[1][2][3][4]} This conjugate is a click chemistry reagent, featuring an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-modified target protein ligands.^{[1][3]}

Quantitative Data Presentation

The efficacy of PROTACs synthesized from VHL Ligand-Linker Conjugate 17, such as ARD-266, is quantified by their ability to induce the degradation of the target protein and inhibit cancer cell proliferation. The following tables summarize the performance of ARD-266 in various prostate cancer cell lines.

Table 1: Degradation Efficiency of ARD-266 in Androgen Receptor (AR)-Positive Prostate Cancer Cell Lines[2][5]

Cell Line	DC ₅₀ (nM)	D _{max} (% Degradation)
LNCaP	0.2 - 1	>95%
VCaP	0.2 - 1	>95%
22Rv1	0.2 - 1	>95%

DC₅₀ (half-maximal degradation concentration) and D_{max} (maximum degradation) values were determined after 24 hours of treatment.

Table 2: Time-Dependent Degradation of Androgen Receptor by ARD-266 in LNCaP Cells[5]

Treatment Time	AR Protein Level
3 hours	Significantly reduced
6 hours	Near-complete elimination

Table 3: Anti-proliferative Activity of ARD-266

Cell Line	IC ₅₀ (nM)
LNCaP	1 - 6
VCaP	1 - 6
22Rv1	1 - 6

IC₅₀ (half-maximal inhibitory concentration)
values represent the concentration of ARD-266
required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of VHL Ligand-Linker Conjugate 17 to generate and evaluate ARD-266.

1. Synthesis of ARD-266 using VHL Ligand-Linker Conjugate 17

This protocol outlines the general steps for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to conjugate the VHL ligand-linker with an azide-modified AR ligand.

- Materials: VHL Ligand-Linker Conjugate 17 (alkyne-functionalized), azide-functionalized Androgen Receptor ligand, copper(II) sulfate (CuSO₄), a reducing agent such as sodium ascorbate, and a suitable solvent system (e.g., a mixture of tert-butanol and water).
- Procedure:
 - Dissolve the azide-functionalized AR ligand and VHL Ligand-Linker Conjugate 17 in the solvent system.
 - Add an aqueous solution of CuSO₄ followed by an aqueous solution of sodium ascorbate to the reaction mixture.
 - Stir the reaction at room temperature and monitor its progress by an appropriate analytical technique such as LC-MS.

- Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated under reduced pressure.
- The crude product (ARD-266) is then purified using column chromatography to yield the final product.

2. Cell Culture and Treatment for Degradation Studies

- Cell Lines: LNCaP, VCaP, and 22Rv1 human prostate cancer cell lines are commonly used. [\[2\]](#)[\[5\]](#)
- Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.
- Treatment: Cells are seeded in appropriate plates (e.g., 6-well plates). After attachment, the medium is replaced with fresh medium containing various concentrations of ARD-266 (typically ranging from 0.1 nM to 10 µM) or a vehicle control (DMSO). Cells are incubated for specified time points (e.g., 3, 6, 12, 24 hours) before harvesting. [\[5\]](#)

3. Western Blotting for AR Protein Degradation

This protocol is used to quantify the amount of AR protein remaining in cells after treatment with ARD-266.

- Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
- SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

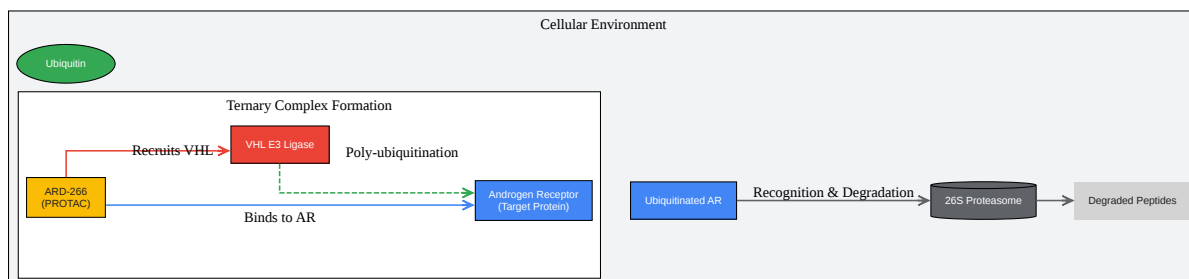
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody for a loading control (e.g., GAPDH or β -actin) is also used to ensure equal protein loading.
- **Detection:** After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Quantification:** The intensity of the protein bands is quantified using densitometry software, and the AR protein levels are normalized to the loading control.

4. Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitin-proteasome system.

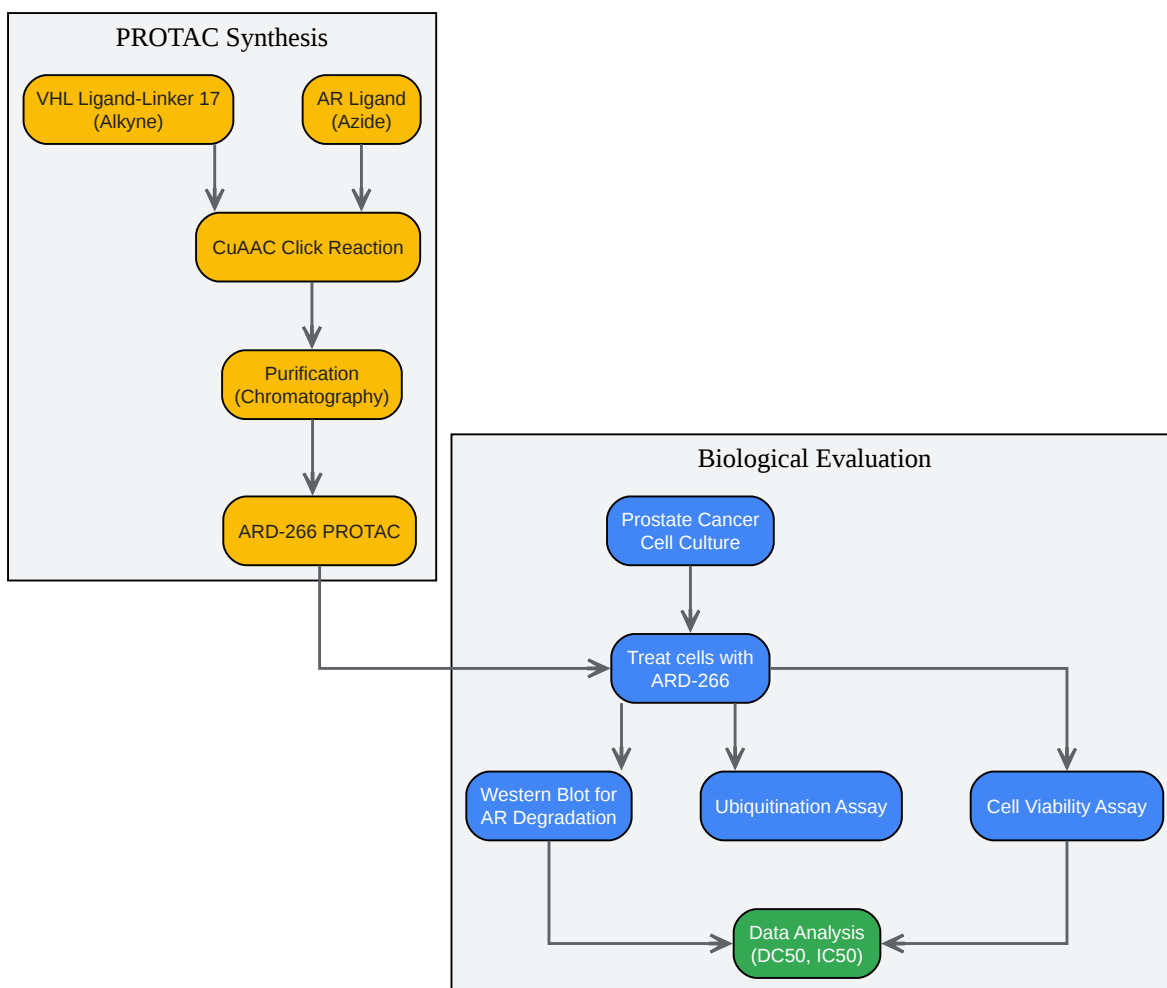
- **Principle:** To detect the ubiquitination of the Androgen Receptor, cells are treated with ARD-266, and the proteasome is inhibited with a compound like MG132. This leads to the accumulation of polyubiquitinated AR.
- **Procedure:**
 - Cells are co-treated with ARD-266 and a proteasome inhibitor (e.g., MG132) for a few hours.
 - Cells are lysed under denaturing conditions to preserve protein modifications.
 - The Androgen Receptor is immunoprecipitated from the cell lysates using an AR-specific antibody.
 - The immunoprecipitated proteins are then analyzed by Western blotting using an antibody that recognizes ubiquitin. An increase in high molecular weight smears in the ARD-266-treated sample indicates polyubiquitination of the AR.

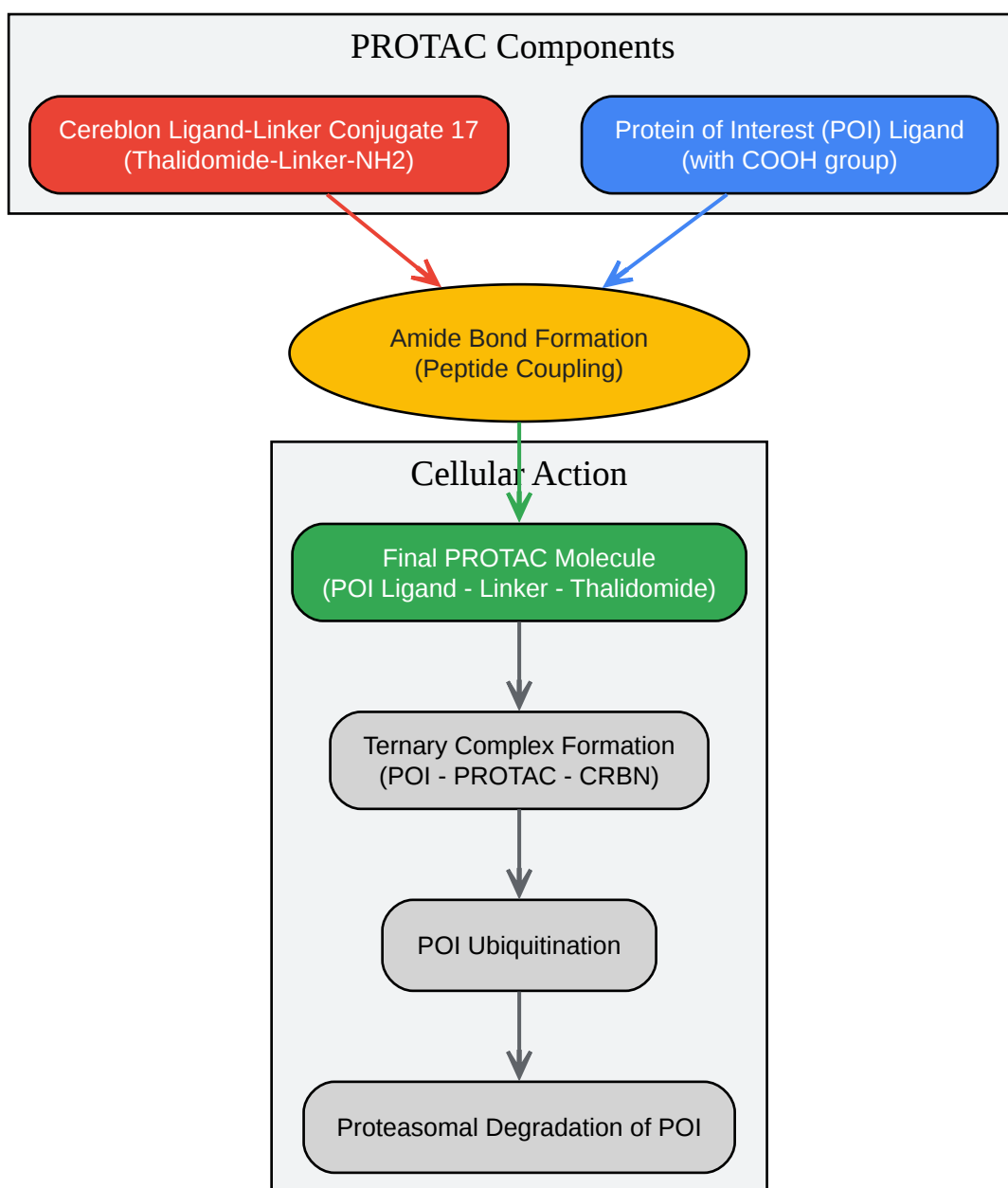
Mandatory Visualizations



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Caption: ARD-266 mediated degradation of Androgen Receptor.





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